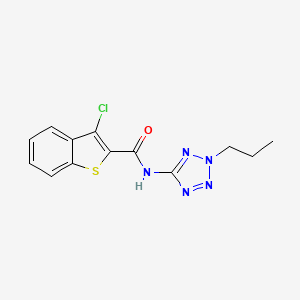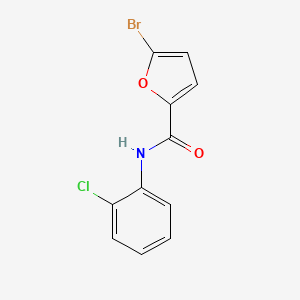
3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'TAK-915' and belongs to the class of benzothiophene derivatives.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide involves the modulation of the activity of GABA receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide are still being studied. However, it has been shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It also has potential antipsychotic effects, making it a promising candidate for the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. However, its limited solubility in water can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent.
In conclusion, 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in various fields. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with propylamine and sodium azide. The final step involves the reaction of the intermediate product with 3-chloro-1,2-propanediamine to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide in scientific research are vast. This compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-propyltetrazol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5OS/c1-2-7-19-17-13(16-18-19)15-12(20)11-10(14)8-5-3-4-6-9(8)21-11/h3-6H,2,7H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGOJJLTDADSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)